

Designing Threonine-Modified Peptides for Enhanced Immunotherapy

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Compound of Interest

Compound Name: *t* Epitope, threonyl

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of synthetic peptides as immunotherapeutic agents is a rapidly advancing field. Among the various modifications being explored, the incorporation of modified threonine residues into peptide antigens presents a promising avenue for enhancing their efficacy. Threonine, with its hydroxyl side chain, is a natural site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. These modifications can significantly impact a peptide's interaction with Major Histocompatibility Complex (MHC) molecules and the subsequent recognition by T-cell receptors (TCRs), thereby modulating the immune response. These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of threonine-modified peptides for immunotherapy.

I. Design Principles for Threonine-Modified Peptides

The introduction of modifications to threonine residues within a peptide sequence can be leveraged to:

- **Enhance MHC Binding Affinity:** Phosphorylation or glycosylation can introduce new contact points with the MHC binding groove, potentially increasing the stability of the peptide-MHC (pMHC) complex.^{[1][2]} This enhanced stability can lead to a more robust presentation of the antigen to T-cells.

- **Alter T-Cell Receptor (TCR) Recognition:** The modified threonine can directly interact with the TCR, leading to altered T-cell signaling.[3][4] This can result in a range of T-cell responses, from full activation to partial agonism or even antagonism.
- **Create Neoantigens:** Aberrant phosphorylation or glycosylation is a hallmark of many cancers. Peptides bearing these "transformed self" modifications can be recognized as foreign by the immune system, making them highly specific targets for cancer immunotherapy.[2]
- **Improve Peptide Stability and Bioavailability:** Glycosylation, in particular, can protect peptides from proteolytic degradation and improve their solubility and pharmacokinetic properties.[5]

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on threonine-modified peptides, demonstrating their enhanced immunogenic potential.

Table 1: MHC Class I Binding Affinity of Phosphorylated vs. Non-phosphorylated Peptides

Peptide Sequence	Modification	HLA Allele	IC50 (nM)	Fold Change in Affinity	Reference
RLDpSYVRS L	Phosphoserine	HLA-A0201	15	-	[6]
RLDSYVRSL	Unmodified	HLA-A0201	>10,000	>667	[6]
RQApSIELP SM	Phosphoserine	HLA-A2	50	150	[2]
RQASIELPS M	Unmodified	HLA-A2	7500	-	[2]
KVLpTPLCV L	Phosphothreonine	HLA-A03:01	150	0.8	[7]
KVLTPLCVL	Unmodified	HLA-A03:01	120	-	[7]
FAPpSPLGF F	Phosphoserine	HLA-C07:01	25	>400	[7]
FAPSPLGFF	Unmodified	HLA-C07:01	>10,000	-	[7]

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity peptide by 50%. Lower IC50 values indicate higher binding affinity.

Table 2: T-Cell Response to Modified Peptides

Peptide	Modification	T-Cell Response Metric	Value	Fold Change vs. Unmodified	Reference
MART-1 (100-114)	Phosphoserine at 108	IFN- γ production (pg/mL)	1200	4	[1]
MART-1 (100-114)	Unmodified	IFN- γ production (pg/mL)	300	-	[1]
pIRS2 (1097-1105)	Phosphorylated	IFN- γ production (pg/mL)	850	>10	[8]
IRS2 (1097-1105)	Unmodified	IFN- γ production (pg/mL)	<50	-	[8]
Glycosylated Mucin	O-linked glycans	IL-10 production (pg/mL)	~400	>3	[9]
Deglycosylated Mucin	No glycans	IL-10 production (pg/mL)	~100	-	[9]

III. Experimental Protocols

A. Synthesis of Threonine-Modified Peptides

1. Solid-Phase Peptide Synthesis (SPPS) of Phosphothreonine-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy. The key is the use of a protected phosphothreonine amino acid building block, such as Fmoc-Thr(PO(OBzl)OH)-OH.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Rink Amide resin

- N,N-Dimethylformamide (DMF)
- Piperidine
- Fmoc-protected amino acids
- Fmoc-Thr(PO(OBzl)OH)-OH
- HCTU or HATU (coupling reagent)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: a. Dissolve the Fmoc-amino acid (3 equivalents) and HCTU/HATU (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and couple for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test.
- Incorporation of Phosphothreonine: a. For coupling Fmoc-Thr(PO(OBzl)OH)-OH, use a higher excess of reagents: Fmoc-Thr(PO(OBzl)OH)-OH (5 equivalents), HCTU/HATU (5 equivalents), and DIPEA (15 equivalents).^[10] b. Allow the coupling to proceed for 2-4 hours. The partially protected phosphate can slow down the reaction.
- Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

- **Cleavage and Deprotection:** After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from the phosphate.
- **Peptide Precipitation and Purification:** Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Synthesis of O-Glycosylated Threonine-Containing Peptides

The synthesis of O-glycosylated peptides is typically achieved using pre-formed glycosylated Fmoc-amino acid building blocks.[\[13\]](#)

Materials:

- Fmoc-Thr(Ac3- α -D-GalNAc)-OH or other desired glycosylated threonine building block.
- Standard SPPS reagents as listed above.

Procedure:

- Follow the standard SPPS protocol as described above.
- For the incorporation of the glycosylated threonine, use the Fmoc-protected glycosylated amino acid building block.
- Coupling of the glycosylated amino acid may require extended coupling times or double coupling to ensure complete reaction due to steric hindrance from the glycan moiety.
- Cleavage and deprotection are performed using the standard TFA cocktail. The glycan protecting groups (e.g., acetyl groups) are typically removed during this step.

B. In Vitro Immunogenicity Assays

1. Peptide-MHC Binding Affinity Assay (Fluorescence Polarization)

This assay measures the ability of a test peptide to compete with a fluorescently labeled probe peptide for binding to a specific MHC molecule.^[1]

Materials:

- Purified, soluble recombinant MHC molecules (e.g., HLA-A*02:01)
- High-affinity fluorescently labeled probe peptide for the specific MHC allele
- Threonine-modified and unmodified control peptides
- Assay buffer (e.g., PBS with 0.05% Nonidet P-40)
- Black 96-well plates
- Fluorescence polarization plate reader

Procedure:

- **Prepare Peptide Dilutions:** Prepare serial dilutions of the threonine-modified and unmodified peptides in the assay buffer.
- **Set up the Assay:** In a 96-well plate, add the purified MHC molecules, the fluorescently labeled probe peptide (at a fixed concentration), and the serially diluted competitor peptides.
- **Incubation:** Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
- **Measurement:** Measure the fluorescence polarization of each well using a plate reader.
- **Data Analysis:** Plot the fluorescence polarization values against the log of the competitor peptide concentration. Determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe.

2. In Vitro T-Cell Activation Assay (Intracellular Cytokine Staining)

This assay measures the activation of peptide-specific T-cells by detecting the production of intracellular cytokines such as IFN- γ and TNF- α .

Materials:

- Peripheral blood mononuclear cells (PBMCs) from a healthy donor with the appropriate HLA type.
- Threonine-modified and unmodified peptides.
- Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).
- Brefeldin A (protein transport inhibitor).
- Fixable viability dye.
- Fluorochrome-conjugated antibodies against CD3, CD8, IFN- γ , and TNF- α .
- Flow cytometer.

Procedure:

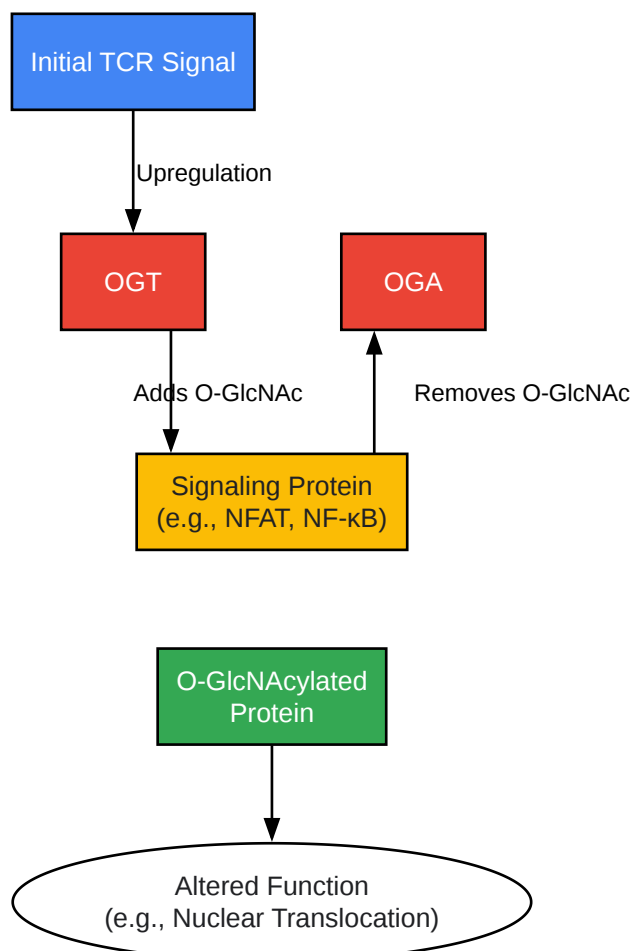
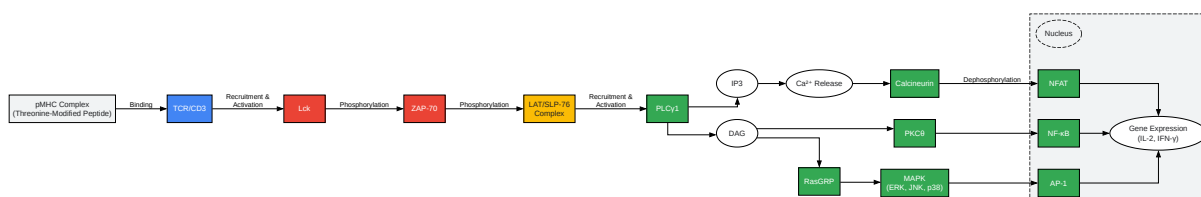
- **Cell Stimulation:** Plate PBMCs in a 96-well plate and stimulate with the threonine-modified or unmodified peptides (typically at 1-10 $\mu\text{g/mL}$) for 6 hours at 37°C. Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
- **Inhibit Cytokine Secretion:** Add Brefeldin A for the last 4-5 hours of incubation to block the secretion of cytokines, causing them to accumulate intracellularly.
- **Staining:** a. Harvest the cells and stain with a fixable viability dye to exclude dead cells from the analysis. b. Stain for surface markers (CD3, CD8). c. Fix and permeabilize the cells. d. Stain for intracellular cytokines (IFN- γ , TNF- α).
- **Flow Cytometry Analysis:** Acquire the samples on a flow cytometer.
- **Data Analysis:** Gate on live, single CD3+CD8+ T-cells and quantify the percentage of cells expressing IFN- γ and/or TNF- α in response to each peptide.

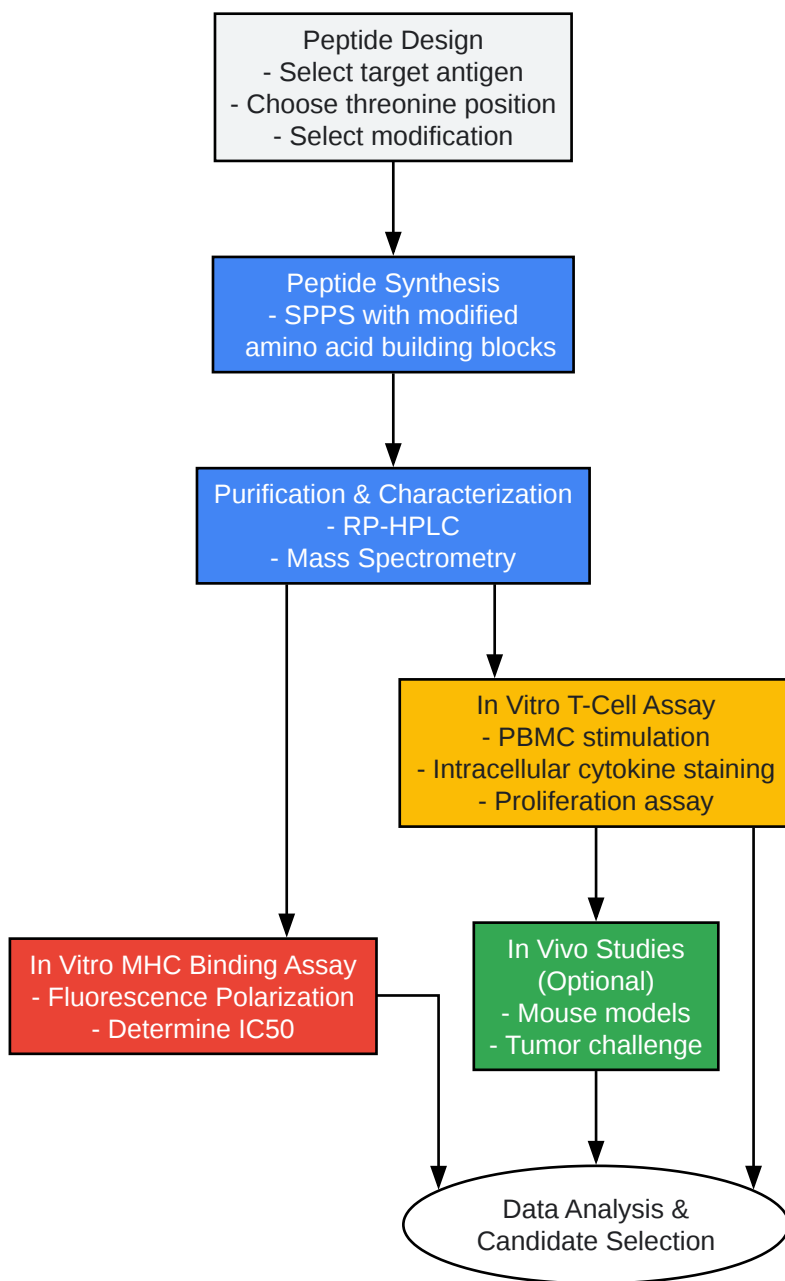
IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

T-Cell Receptor (TCR) Signaling Cascade

The binding of a pMHC complex to the TCR initiates a complex signaling cascade that leads to T-cell activation. Threonine modifications on the peptide can influence the initial TCR engagement and subsequent downstream signaling.





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